Cas no 115687-24-6 (3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)-)

3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)- structure
115687-24-6 structure
商品名:3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)-
CAS番号:115687-24-6
MF:C13H16N2
メガワット:200.27954
MDL:MFCD05662779
CID:130869
PubChem ID:4178307

3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)- 化学的及び物理的性質

名前と識別子

    • 3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)-
    • 1-BENZYL-4-METHYL-PYRROLIDINE-3-CARBONITRILE
    • 1-benzyl-4-methylpyrrolidine-3-carbonitrile
    • 3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)
    • SCHEMBL500736
    • 3-Pyrrolidinecarbonitrile, 4-methyl-1-(phenylmethyl)-
    • SNGFETKZDQWILI-UHFFFAOYSA-N
    • MFCD05662779
    • FT-0690972
    • DTXSID40400328
    • 115687-24-6
    • MDL: MFCD05662779
    • インチ: InChI=1S/C13H16N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3
    • InChIKey: SNGFETKZDQWILI-UHFFFAOYSA-N
    • ほほえんだ: CC1CN(CC2C=CC=CC=2)CC1C#N

計算された属性

  • せいみつぶんしりょう: 200.13100
  • どういたいしつりょう: 200.131348519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • PSA: 27.03000
  • LogP: 2.21598

3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB286436-1 g
1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile
115687-24-6
1g
€469.50 2023-04-26
abcr
AB286436-1g
1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile; .
115687-24-6
1g
€469.50 2025-03-19

3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)- 関連文献

3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)-に関する追加情報

Professional Introduction to 3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)- (CAS No. 115687-24-6)

3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)-, identified by its Chemical Abstracts Service (CAS) number 115687-24-6, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyrrolidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of 3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)- include a pyrrolidine ring substituted with a nitrile group at the 3-position, a methyl group at the 4-position, and a phenylmethyl (benzyl) group at the 1-position. These modifications contribute to its unique chemical properties and make it a valuable scaffold for the development of novel pharmaceutical agents.

The synthesis of 3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The nitrile group introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. The presence of the phenylmethyl group adds rigidity to the structure, which can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrrolidine derivatives. Research studies have demonstrated that compounds with similar structural motifs exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique combination of functional groups in 3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)- makes it an attractive candidate for further investigation in drug discovery programs.

One of the most compelling aspects of 3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)- is its potential as a lead compound for developing targeted therapies. Preclinical studies have shown that derivatives of this compound can modulate key signaling pathways involved in various diseases. For instance, modifications at the nitrile group have been found to enhance binding to certain proteases, which are critical targets in cancer therapy. Additionally, the phenylmethyl moiety has been associated with improved metabolic stability and bioavailability, making it an ideal candidate for further optimization.

The role of computational chemistry and molecular modeling has been instrumental in understanding the binding interactions of 3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)- with biological targets. Advanced computational techniques have allowed researchers to predict binding affinities and optimize molecular structures for better pharmacological activity. These insights have guided synthetic efforts towards developing more potent and selective analogs.

The development of novel pharmaceutical agents often involves iterative processes of synthesis, characterization, and biological evaluation. In the case of 3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)-, researchers have employed various spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its molecular structure. These analytical techniques provide crucial information about the purity and integrity of the compound, ensuring its suitability for further pharmacological studies.

The potential therapeutic applications of 3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)- extend beyond oncology. Emerging research suggests that this compound may also have applications in neurodegenerative diseases due to its ability to interact with specific neurotransmitter receptors. The pyrrolidine core is known to be a privileged scaffold in central nervous system (CNS) drug discovery, and modifications such as those present in this compound could lead to novel treatments for conditions like Alzheimer's disease and Parkinson's disease.

The future directions for research on 3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)- include exploring its mechanism of action in detail and evaluating its efficacy in preclinical models. By understanding how this compound interacts with biological targets at the molecular level, scientists can design more effective derivatives with improved pharmacokinetic profiles. Additionally, investigating its potential side effects and toxicity profile will be crucial for assessing its translational potential into clinical applications.

In conclusion, 3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)- (CAS No. 115687-24-6) represents a promising compound in pharmaceutical research with significant therapeutic implications. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel drug candidates. As research continues to uncover new insights into its pharmacological properties, this compound holds great promise for addressing various human diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:115687-24-6)3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)-
A1102716
清らかである:99%
はかる:1g
価格 ($):278.0